1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid is a complex organic compound with the molecular formula C20H26F3NO4 and a molecular weight of 401.42 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules . The compound is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-trifluoromethyl-piperidin-4-one: Another piperidine derivative with a trifluoromethyl group, used in similar applications.
4-Oxo-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester: A related compound with similar structural features and reactivity.
Uniqueness
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H26F3NO4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H26F3NO4/c1-18(2,3)28-17(27)24-11-5-9-19(13-24,16(25)26)10-8-14-6-4-7-15(12-14)20(21,22)23/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,25,26) |
InChI Key |
XHQORRHIRQETFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.